5-Chloro-4-pyrimidinecarbonyl chloride

Catalog No.
S14517638
CAS No.
1246632-77-8
M.F
C5H2Cl2N2O
M. Wt
176.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-pyrimidinecarbonyl chloride

CAS Number

1246632-77-8

Product Name

5-Chloro-4-pyrimidinecarbonyl chloride

IUPAC Name

5-chloropyrimidine-4-carbonyl chloride

Molecular Formula

C5H2Cl2N2O

Molecular Weight

176.99 g/mol

InChI

InChI=1S/C5H2Cl2N2O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H

InChI Key

OXTXUEYJYQQHHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(=O)Cl)Cl

5-Chloro-4-pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C5H2ClN2O2C_5H_2ClN_2O_2 and a molecular weight of approximately 208.98 g/mol. It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a carbonyl chloride functional group. This compound is notable for its high reactivity, particularly in nucleophilic substitution reactions, making it an important intermediate in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, and thiols. This property is utilized in synthesizing more complex molecules.
  • Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-chloro-4-pyrimidinecarboxylic acid, which retains the pyrimidine structure but lacks the reactive carbonyl chloride group.
  • Acylation: It can act as an acylating agent, transferring its carbonyl group to nucleophiles, leading to the formation of acyl derivatives.

Common reagents and solvents used in these reactions include dichloromethane and tetrahydrofuran, with catalysts like triethylamine often employed to enhance reaction rates.

Research into the biological activity of 5-chloro-4-pyrimidinecarbonyl chloride indicates potential applications in pharmacology. Its derivatives have been studied for antimicrobial and antiviral properties. The compound's ability to interact with specific biological targets suggests that it may inhibit certain enzymes or interfere with nucleic acid synthesis, contributing to its potential therapeutic effects .

The synthesis of 5-chloro-4-pyrimidinecarbonyl chloride typically involves the chlorination of pyrimidine derivatives under controlled conditions. One common method includes:

  • Chlorination Reaction: The reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with thionyl chloride introduces the chlorine atom at the 5-position of the pyrimidine ring.
    C5H2N2O3+SOCl2C5H2ClN2O3+SO2+HClC_5H_2N_2O_3+SOCl_2\rightarrow C_5H_2ClN_2O_3+SO_2+HCl

This method can be scaled up for industrial production while ensuring high yield and purity through optimized reaction conditions .

5-Chloro-4-pyrimidinecarbonyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex heterocyclic compounds.
  • Pharmaceuticals: The compound is explored as a building block for developing new drugs due to its biological activity.
  • Agrochemicals: It is used in creating pesticides and herbicides, leveraging its reactivity to form biologically active derivatives .

Studies on the interactions of 5-chloro-4-pyrimidinecarbonyl chloride reveal its potential as an effective acylating agent. The compound's reactivity allows it to form various derivatives that may exhibit enhanced biological activities compared to the parent compound. Ongoing research aims to elucidate specific molecular targets and pathways influenced by these interactions.

Several compounds share structural similarities with 5-chloro-4-pyrimidinecarbonyl chloride. Here are some notable examples:

Compound NameSimilarityKey Features
Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate0.78Contains a methyl ester group instead of a carbonyl chloride group
Ethyl 2,6-dioxo-5-nitro-1,2,3,6-tetrahydropyrimidine-4-carboxylate0.73Features a nitro group and an ethyl ester group
5-chloropyrimidine-4-carboxylic acid0.91Lacks the carbonyl chloride functionality
6-Amino-5-chloro-4-pyrimidinecarboxylic acid0.89Contains an amino group at position six

Uniqueness

The uniqueness of 5-chloro-4-pyrimidinecarbonyl chloride lies in its specific substitution pattern on the pyrimidine ring and its high reactivity as an acylating agent. This reactivity enables it to participate in diverse chemical transformations that are not readily accessible with other similar compounds. Its role as a versatile intermediate makes it valuable in both research and industrial applications .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

175.9544181 g/mol

Monoisotopic Mass

175.9544181 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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